8-Methoxy-2-piperazin-1-yl-quinoline

Catalog No.
S3349782
CAS No.
104090-79-1
M.F
C14H17N3O
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methoxy-2-piperazin-1-yl-quinoline

CAS Number

104090-79-1

Product Name

8-Methoxy-2-piperazin-1-yl-quinoline

IUPAC Name

8-methoxy-2-piperazin-1-ylquinoline

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C14H17N3O/c1-18-12-4-2-3-11-5-6-13(16-14(11)12)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3

InChI Key

CUULVNAZRYFNIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)N3CCNCC3

8-Methoxy-2-piperazin-1-yl-quinoline is a synthetic compound that belongs to the class of quinoline derivatives. Its molecular formula is C14H17N3OC_{14}H_{17}N_{3}O and it has a molar mass of approximately 243.31 g/mol. The structure comprises a quinoline ring system substituted with a methoxy group at position 8 and a piperazine moiety at position 2. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The chemical reactivity of 8-methoxy-2-piperazin-1-yl-quinoline is influenced by the presence of both the quinoline and piperazine functionalities. Key reactions include:

  • Electrophilic Aromatic Substitution: The methoxy group can activate the quinoline ring towards electrophilic substitution.
  • N-Alkylation: The piperazine nitrogen can participate in N-alkylation reactions, allowing for further derivatization.
  • Formation of Metal Complexes: Like other 8-hydroxyquinoline derivatives, this compound may act as a bidentate ligand, forming complexes with various metal ions due to the nitrogen atom in the piperazine and the oxygen in the methoxy group .

8-Methoxy-2-piperazin-1-yl-quinoline exhibits significant biological activity, particularly as an iron chelator and potential neuroprotective agent. Research indicates that compounds with similar structures can possess:

  • Antioxidant Properties: They may reduce oxidative stress, which is beneficial in neurodegenerative diseases.
  • Anticancer Activity: Some derivatives have shown promise against various cancer cell lines due to their ability to interfere with cellular processes .
  • Antimicrobial Effects: Compounds in this class have been evaluated for their ability to inhibit bacterial growth.

The synthesis of 8-methoxy-2-piperazin-1-yl-quinoline typically involves several steps:

  • Formation of Quinoline Derivative: Starting from 8-hydroxyquinoline, a methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
  • Piperazine Substitution: The introduction of the piperazine moiety can be achieved through N-alkylation of 2-chloroquinoline derivatives or direct reaction with piperazine under basic conditions .
  • Purification: The final product is purified through recrystallization or chromatography techniques.

The applications of 8-methoxy-2-piperazin-1-yl-quinoline are diverse:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting neurodegenerative diseases and cancers.
  • Research Tool: Its properties make it useful in studying metal ion interactions and biological pathways involving oxidative stress.

Interaction studies have highlighted the potential of 8-methoxy-2-piperazin-1-yl-quinoline as a bifunctional agent capable of binding metal ions while also interacting with biological targets such as receptors involved in neuroprotection. These studies often assess its binding affinity to dopamine receptors, which are crucial in treating Parkinson's disease .

Several compounds share structural similarities with 8-methoxy-2-piperazin-1-yl-quinoline. A few notable examples include:

Compound NameStructure FeaturesBiological Activity
8-HydroxyquinolineHydroxyl group at position 8Anticancer, antimicrobial
5-(4-(2-(piperazin-1-yl)ethyl)amino)-quinolin-8-olPiperazine at position 5 and hydroxyl at position 8Neuroprotective, antioxidant
7-BromoquinolinBromine substitution at position 7Antimicrobial
4-(4-(2-(piperazin-1-yl)ethyl)amino)-quinolin-8-oneKetone functional groupPotential anticancer

Uniqueness

The uniqueness of 8-methoxy-2-piperazin-1-yl-quinoline lies in its specific combination of a methoxy substituent and a piperazine ring, which enhances its solubility and biological interactions compared to other quinoline derivatives. This structural arrangement may lead to distinct pharmacological profiles, making it a valuable candidate for further research and development in medicinal chemistry .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

243.137162174 g/mol

Monoisotopic Mass

243.137162174 g/mol

Heavy Atom Count

18

UNII

X5P2V33MUA

Wikipedia

8-Methoxy-2-(piperazin-1-yl)quinoline

Dates

Modify: 2023-07-26

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